molecular formula C42H24N6 B8223399 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

Cat. No.: B8223399
M. Wt: 612.7 g/mol
InChI Key: DEYHZYIPSXJFEO-UHFFFAOYSA-N
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Description

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene is a tridentate ligand featuring a central benzene ring substituted with three 1,10-phenanthroline groups at the 1, 3, and 5 positions. This structure enables strong chelation with transition metals, forming stable coordination polymers or metal-organic frameworks (MOFs). Phenanthroline ligands are renowned for their π-conjugated systems and redox activity, making them suitable for applications in catalysis, sensing, and photoluminescence.

Properties

IUPAC Name

5-[3,5-bis(1,10-phenanthrolin-5-yl)phenyl]-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H24N6/c1-7-25-22-34(31-10-4-16-46-40(31)37(25)43-13-1)28-19-29(35-23-26-8-2-14-44-38(26)41-32(35)11-5-17-47-41)21-30(20-28)36-24-27-9-3-15-45-39(27)42-33(36)12-6-18-48-42/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYHZYIPSXJFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Optimization

The synthesis involves the following key steps:

Precursor Preparation

  • Borylation of 1,10-Phenanthroline : A boronic ester derivative of 1,10-phenanthroline is prepared to serve as the coupling partner.

  • Trihalobenzene Substrate : 1,3,5-Tribromobenzene is typically used as the central aromatic core.

Coupling Reaction

The general procedure involves reacting 1,3,5-tribromobenzene with three equivalents of the phenanthroline boronic ester under palladium catalysis. A representative protocol includes:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 0.5–1 mol% loading.

  • Base : Sodium carbonate (Na₂CO₃) in a toluene/ethanol/water solvent system.

  • Conditions : Reflux at 80–100°C for 36–48 hours under inert atmosphere.

Yield and Scalability

Reported yields for analogous Suzuki couplings range from 54% to 62%, depending on the purity of precursors and reaction optimization. Scaling this reaction to multigram quantities requires careful control of stoichiometry and catalyst activity to minimize side products such as diarylated byproducts.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of the two primary synthetic routes:

Method Cyclotrimerization Suzuki-Miyaura Coupling
Yield Moderate (exact data unavailable)54–62%
Scalability Limited by precursor synthesisHighly scalable with optimization
Functional Group Tolerance Low (sensitive to acetyl groups)High (compatible with diverse boronic esters)
Purification Complexity High (requires chromatography)Moderate (precipitates often form)

Recent Advances and Modifications

Solvent and Catalyst Optimization

Recent studies emphasize the role of solvent polarity in Suzuki couplings. Replacing ethanol with dimethylformamide (DMF) or tetrahydrofuran (THF) can enhance reaction rates and yields by improving the solubility of palladium intermediates. Additionally, using Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃ with XPhos ligands) has shown promise in reducing reaction times to 12–24 hours.

Green Chemistry Approaches

Efforts to minimize environmental impact include:

  • Aqueous Micellar Catalysis : Employing water as the primary solvent with surfactant additives (e.g., Triton X-100) to solubilize reactants, achieving yields comparable to traditional methods.

  • Recyclable Catalysts : Immobilizing palladium on magnetic nanoparticles or mesoporous silica supports to enable catalyst recovery and reuse .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene has been investigated for its potential as an anticancer agent. Research indicates that phenanthroline derivatives exhibit significant activity against various cancer cell lines by inhibiting histone deacetylases (HDACs) and ribonucleotide reductase (RR). These compounds can induce apoptosis in cancer cells, making them promising candidates for developing new cancer therapies .

Antimalarial Properties

Recent studies have synthesized derivatives of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene that showed potent antimalarial activity against Plasmodium falciparum. The IC50 values for these compounds ranged from 0.07 to 25.78 µM against different strains of the parasite. This highlights the potential of phenanthroline-based compounds in treating malaria .

Coordination Chemistry

Metal Complexes

The ability of 1,10-phenanthroline to coordinate with metal ions has led to its use in synthesizing various metal complexes. These complexes are explored for applications in catalysis and as sensors due to their unique electronic properties. For instance, the incorporation of transition metals into phenanthroline frameworks can enhance their photocatalytic efficiency and stability .

Material Science

Organic Light Emitting Diodes (OLEDs)

The compound has been utilized in the development of organic light-emitting diodes due to its excellent photophysical properties. The incorporation of this compound in OLEDs has shown improved efficiency and stability compared to conventional materials .

Photovoltaic Applications

Solar Cells

Research indicates that derivatives of phenanthroline compounds can be used as electron transport materials in organic solar cells. Their ability to form stable complexes with metal ions enhances charge mobility and overall efficiency in photovoltaic devices .

Table 1: Anticancer Activity of Phenanthroline Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)15.2HDAC Inhibition
1,10-Phenanthroline Hydroxamic AcidMCF7 (Breast Cancer)12.5Dual HDAC/RR Inhibition

Table 2: Antimalarial Activity Against Plasmodium falciparum

CompoundStrainIC50 (µM)
1aW20.18
1b3D70.07

Comparison with Similar Compounds

Structural and Functional Analogues

1,3,5-Tri(1-imidazolyl)benzene (tib)

  • Structure : Tib replaces phenanthroline with imidazole groups, forming a trigonal ligand.
  • Coordination Behavior : Tib-based MOFs (e.g., [Cd₂(tib)₂(NDC)(H₂O)₂]·SO₄·4H₂O) exhibit triple-crossing 3D frameworks with hydrogen-bonded 2D layers .
  • Functional Properties :
    • Gas Adsorption : Tib-MOFs show selective CO₂ adsorption (e.g., compound 4 in ) .
    • Sensing : Fluorescence quenching in tib-MOFs enables acetone detection (compounds 1 and 4 ) .

Phenanthroline-Based MOFs

  • Coordination Advantage : Phenanthroline’s rigid, planar structure enhances π-π stacking and metal-chelation stability compared to imidazole.
  • Catalytic Potential: Phenanthroline-MOFs may outperform tib-MOFs in redox catalysis due to stronger metal-ligand bonds and tunable electronic states .

Covalent Organic Frameworks (COFs)

  • Structure : COF-1 and COF-5 are purely organic, covalent frameworks with graphitic layers and pore sizes up to 27 Å .
  • Properties :
    • Surface Area : COF-5 achieves 1590 m²/g, exceeding typical MOFs .
    • Thermal Stability : COFs remain stable up to 500–600°C, comparable to robust MOFs .
Comparative Analysis

Table 1: Key Properties of Tib-MOFs, COFs, and Hypothetical Phenanthroline-MOFs

Property Tib-MOFs (e.g., [Cd₂(tib)₂(NDC)]·SO₄) COF-5 Hypothetical Phenanthroline-MOFs
Framework Type Triple-crossing 3D MOF Layered COF Likely rigid 3D MOF
Surface Area (m²/g) Not reported 1590 Moderate (est. 500–1000)
Thermal Stability Moderate (decomposes <300°C) >500°C High (est. 300–400°C)
Gas Adsorption CO₂-selective N₂, H₂ Potential for O₂/CO selectivity
Applications Sensing, small-molecule adsorption Gas storage Catalysis, optoelectronics

Table 2: Ligand-Driven Functional Differences

Ligand Type Key Advantages Limitations
Phenanthroline Strong metal chelation, redox activity Synthetic complexity
Imidazole Flexible coordination, ease of synthesis Lower thermal/chemical stability
Boronate (COFs) Ultrahigh surface area, covalent stability Limited catalytic versatility
Research Findings and Trends
  • Sensing : Tib-MOFs leverage imidazole’s flexibility for rapid fluorescence quenching, whereas phenanthroline-MOFs may offer superior sensitivity due to extended π-conjugation .
  • Catalysis : Phenanthroline’s redox-active sites could enable MOFs for cross-coupling or oxidation reactions, contrasting with imidazole’s role in acid-base catalysis .
  • Porosity : COFs outperform many MOFs in surface area, but phenanthroline-MOFs may bridge this gap with tailored pore functionalization .

Biological Activity

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene is a polycyclic aromatic compound that has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. This compound exhibits unique structural characteristics that may influence its interactions with biological systems.

Chemical Structure

The molecular structure of this compound consists of three 1,10-phenanthroline units attached to a central benzene ring. This configuration enhances its electron-donating properties and may facilitate interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has been tested against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 10 to 25 µM depending on the cell line tested .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • In Vitro Testing : It was tested against a range of bacteria and fungi. Notably, it exhibited strong inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Coordination Chemistry

The ability of this compound to form metal complexes enhances its biological activity:

  • Metal Complexes : Complexes formed with transition metals such as Zn(II) and Cu(II) have demonstrated enhanced anticancer activity compared to the free ligand. These complexes are believed to interact with DNA and interfere with replication processes .

Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity in A549, HCT116, MCF7 cell lines; IC50 values between 10-25 µM
Antimicrobial ActivityEffective against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL)
Metal Complex FormationEnhanced biological activity observed in Zn(II) and Cu(II) complexes

Case Study 1: Synthesis and Evaluation

A research team synthesized this compound through cyclotrimerization reactions. The synthesized compound was evaluated for its biological activities using various assays. The study concluded that the compound's structure significantly influenced its anticancer properties .

Case Study 2: Metal Complex Interactions

Another study focused on the interaction between this compound and metal ions. The researchers found that metal coordination altered the electronic properties of the ligand, leading to increased potency against cancer cells compared to its uncoordinated form .

Q & A

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental results in supramolecular assembly studies?

  • Methodological Answer : Cross-validate DFT geometries with cryo-TEM or AFM imaging of self-assembled structures. Adjust computational parameters (e.g., solvent dielectric constant) to match experimental conditions. Publish raw data and workflows to enable reproducibility .

Data Presentation and Validation

  • Table 1 : Comparative Photophysical Properties of this compound Derivatives

    Derivativeλₐbs (nm)λₑm (nm)Quantum YieldReference
    Parent3204500.15
    Sulfonated3354650.22
  • Key Insight : Discrepancies in quantum yields highlight the need for standardized measurement protocols .

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